Oxetane, hexafluoro-
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Overview
Description
2,2,3,3,4,4-Hexafluorooxetane is a fluorinated organic compound with the molecular formula C₃F₆O. It is characterized by the presence of six fluorine atoms attached to an oxetane ring, which is a four-membered cyclic ether. This compound is notable for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4-hexafluorooxetane typically involves the reaction of hexafluoropropylene oxide with a suitable nucleophile under controlled conditions. One common method includes the use of a free radical initiator such as di-isopropyl peroxydicarbonate at temperatures ranging from 25°C to 50°C and pressures between 100 to 300 psi . The reaction is carried out in an autoclave, often with the addition of an inert gas like nitrogen or argon to maintain the desired pressure .
Industrial Production Methods: For large-scale production, the synthesis process may involve continuous addition of reactants and initiators to an autoclave, ensuring consistent reaction conditions and high yields. Industrial methods focus on optimizing reaction parameters to achieve maximum efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4-Hexafluorooxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions typically yield fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2,2,3,3,4,4-Hexafluorooxetane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and other advanced materials.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential as a component in drug delivery systems and imaging agents is ongoing.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4-hexafluorooxetane exerts its effects involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
- 2,2,3,3,4,4-Hexafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,5,5,6,6-Octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine
Uniqueness: 2,2,3,3,4,4-Hexafluorooxetane stands out due to its high fluorine content and the presence of the oxetane ring. This combination imparts unique properties such as high thermal stability, chemical resistance, and the ability to undergo specific ring-opening reactions. These characteristics make it a valuable compound in various advanced applications .
Properties
CAS No. |
425-82-1 |
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Molecular Formula |
C3F6O |
Molecular Weight |
166.02 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexafluorooxetane |
InChI |
InChI=1S/C3F6O/c4-1(5)2(6,7)10-3(1,8)9 |
InChI Key |
ILIKFPWSIPNAPS-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC1(F)F)(F)F)(F)F |
Related CAS |
130032-68-7 |
Origin of Product |
United States |
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